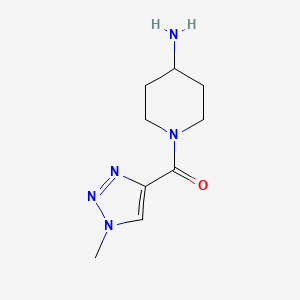

(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

“(4-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a heterocyclic compound featuring a 4-aminopiperidine moiety linked via a methanone bridge to a 1-methyl-substituted 1,2,3-triazole ring. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-7(10)3-5-14/h6-7H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEXMGWLETVWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit enzymes such as acetylcholinesterase , which plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter in both central and peripheral nervous systems .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

A compound with a similar structure was found to inhibit dipeptidyl peptidase 4

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Biological Activity

(4-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₅N₅O

- Molecular Weight : 209.25 g/mol

- CAS Number : 1870387-17-9

The biological activity of this compound is primarily linked to its role as an inhibitor of specific protein interactions and kinases involved in cell proliferation and survival pathways. Notably, it has been studied for its inhibitory effects on Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell cycle progression.

Inhibition of PLK4

Research indicates that compounds targeting PLK4 can effectively disrupt the cell cycle in cancer cells, leading to reduced proliferation rates. For instance, studies have shown that PLK4 inhibitors can induce p53 stabilization in cells with intact p53 pathways, causing cell cycle arrest . This mechanism is particularly relevant for cancers characterized by abnormal centrosome numbers and mutations in the p53 gene.

Anticancer Activity

The compound's role as a PLK4 inhibitor positions it as a potential therapeutic agent in oncology. In vitro studies have demonstrated that it can significantly inhibit the growth of various cancer cell lines, particularly those with aberrant PLK4 activity. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MLL leukemia cells | 0.55 | Inhibition of menin–MLL interaction |

| Study 2 | RPE1 cells | Not specified | Centrosome removal leading to p53 stabilization |

| Study 3 | Various cancer lines | Varies | Disruption of mitotic processes |

These findings suggest that this compound could be developed further as a targeted therapy for cancers associated with PLK4 dysregulation.

Other Biological Activities

Beyond its anticancer properties, this compound may exhibit additional pharmacological effects:

Case Studies and Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and selectivity. For example:

Comparison with Similar Compounds

Triazole-Substituted Methanones

(4-Aminopiperidin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone Key Difference: The triazole ring is substituted with a p-tolyl group instead of methyl. Impact: The bulky p-tolyl group may enhance lipophilicity but reduce solubility compared to the methyl-substituted target compound.

Compounds from Enaminone-Based Synthesis Examples:

- (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)(1H-1,2,3-triazol-5-yl)methanone (4e)

- (5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(1H-1,2,3-triazol-4-yl)methanone (4h) Key Differences: Dual triazole rings or aryl substitutions. Impact: Increased aromaticity improves π-π stacking but may reduce metabolic stability. These compounds exhibit melting points ranging from 138–220°C, suggesting that the target compound’s methyl group could lower melting points due to reduced crystallinity .

Heterocycle-Replacement Analogues

(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone Key Difference: Replacement of triazole with a thiazole ring. This analog has a molecular weight of 225.31 g/mol and ≥95% purity, comparable to the target compound’s estimated molecular weight (~235.28 g/mol) .

Insights :

- The target compound likely employs azide-alkyne cycloaddition (click chemistry) for triazole formation, as seen in related analogs .

- High yields (79–96%) in enaminone-derived triazoles suggest robust synthetic routes, though substituent steric effects may influence the target compound’s yield .

Physicochemical and Stability Considerations

- Lipophilicity : Methyl groups on triazole (target) likely reduce logP compared to p-tolyl or phenyl analogs, improving aqueous solubility.

- Hydrogen Bonding: The 4-aminopiperidine group in the target compound may enhance binding to biological targets compared to non-aminated analogs like (2-methylthiazol-4-yl)methanone .

Preparation Methods

Synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxylic Acid Intermediate

The 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a key intermediate for the target compound. It is generally synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," which yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.

- Starting from propargyl derivatives (alkynes) and methyl azide or methyl-substituted azides.

- Copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate are used as the catalytic system.

- The reaction is conducted in a solvent mixture of tert-butanol and water (2:1) at room temperature or slightly elevated temperature for 6–8 hours.

- The product is isolated and then hydrolyzed under basic conditions (e.g., 4 N NaOH) to yield the corresponding 1-methyl-1,2,3-triazole-4-carboxylic acid in good yield (typically 75–90%).

This method is supported by the synthesis of substituted 1,2,3-triazole carboxylic acids in related compounds, where ethyl propiolate and benzyl azides were used analogously.

Preparation of 4-aminopiperidine Derivative

The 4-aminopiperidine moiety can be prepared from commercially available or synthesized intermediates such as (R)-3-aminopiperidin-2-one hydrochloride or (R)-methyl 2,5-diaminopentanoate dihydrochloride.

- Reduction of lactams or esters under controlled conditions using reducing agents such as lithium aluminum hydride (LiAlH4).

- Protection and deprotection steps involving Boc (tert-butyloxycarbonyl) groups to manage amine functionalities.

- Acidification and salt formation steps to isolate the amine as a dihydrochloride salt for stability and ease of handling.

- Reaction temperatures are carefully controlled, often between 0 °C and 65 °C, depending on the step.

Such synthetic routes are exemplified in patent literature detailing the preparation of (R)-3-aminopiperidine dihydrochloride, which is a close structural analogue relevant to the 4-aminopiperidine moiety.

Amide Coupling to Form (4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

The final assembly of the target compound involves coupling the 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with the 4-aminopiperidine.

- Use of peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbonyldiimidazole (CDI).

- Bases such as triethylamine or Hunig's base (diisopropylethylamine) are used to facilitate the reaction.

- Solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are typical.

- Reaction temperatures range from 0 °C to room temperature, with reaction times from 2 to 24 hours depending on the reagents and scale.

- The product is purified by standard techniques such as column chromatography on silica gel.

For example, carbonyldiimidazole-mediated coupling in dimethyl sulfoxide at 20 °C for 3 hours has been reported with yields around 80%. Similarly, HATU-mediated coupling with Boc-protected piperazine derivatives followed by deprotection is a standard approach.

Summary Table of Preparation Steps

Analytical Characterization and Purity

- The synthesized compounds are typically characterized by ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the presence of characteristic proton signals such as the methyl group on the triazole ring (~2.2–3.8 ppm) and the methylene protons of the piperidine ring.

- High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular ion peaks corresponding to the target molecular formula.

- Purity is assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Research Findings and Optimization Notes

- The copper-catalyzed azide-alkyne cycloaddition is highly efficient and regioselective, enabling the synthesis of the 1,4-disubstituted triazole core with minimal side products.

- The amide coupling step benefits from the use of modern coupling reagents like HATU or HBTU, which improve yields and reduce reaction times compared to classical methods.

- Protection strategies for the amine group on the piperidine ring are critical to avoid side reactions and ensure selective coupling.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and purity.

- The overall synthetic route is modular, allowing for substitution variations on the triazole or piperidine rings for structure-activity relationship studies.

Q & A

Q. What strategies address low in vivo bioavailability observed in preclinical studies?

- Methodological Answer :

- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance membrane permeability.

- Pharmacokinetic optimization : Adjust dosing regimens (e.g., QD vs. BID) based on half-life data from rodent studies.

- Bile acid conjugates : Improve intestinal absorption via carrier-mediated transport .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols.

- Spill management : Neutralize acidic byproducts with sodium bicarbonate; dispose of waste via approved hazardous channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.